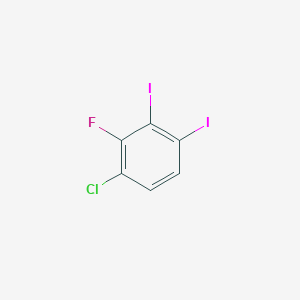

1-Chloro-2-fluoro-3,4-diiodobenzene

Descripción

Propiedades

Fórmula molecular |

C6H2ClFI2 |

|---|---|

Peso molecular |

382.34 g/mol |

Nombre IUPAC |

1-chloro-2-fluoro-3,4-diiodobenzene |

InChI |

InChI=1S/C6H2ClFI2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |

Clave InChI |

YHZRUAQEIKNGHI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1Cl)F)I)I |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3,4-diiodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of 2-fluoro-4-iodoaniline followed by Sandmeyer reactions to introduce the chlorine and additional iodine atoms. The reaction conditions typically involve the use of hydrochloric acid, sodium nitrite, and potassium iodide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-2-fluoro-3,4-diiodobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as amines or alkoxides.

Oxidation and Reduction: The iodine atoms in the compound can be oxidized to form iodates or reduced to iodides under appropriate conditions.

Coupling Reactions: The compound can serve as a substrate in metal-catalyzed coupling reactions, such as the Heck and Sonogashira couplings, to form complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or dimethylamine in ethanol.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Catalysts like palladium or copper, often in the presence of ligands and bases.

Major Products:

Substitution Reactions: Formation of substituted benzene derivatives.

Oxidation and Reduction: Formation of iodates or iodides.

Coupling Reactions: Formation of biaryl compounds or alkynylated benzenes.

Aplicaciones Científicas De Investigación

1-Chloro-2-fluoro-3,4-diiodobenzene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-chloro-2-fluoro-3,4-diiodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic attack, leading to the formation of intermediates such as Meisenheimer complexes in nucleophilic aromatic substitution reactions . The compound’s reactivity is influenced by the relative positions of the halogen atoms, which can stabilize or destabilize reaction intermediates .

Comparación Con Compuestos Similares

Structural and Electronic Properties

The table below compares 1-chloro-2-fluoro-3,4-diiodobenzene with structurally related halogenated benzenes:

Key Observations :

- Halogen Bonding : Iodine-rich compounds like this compound exhibit stronger halogen bonding (e.g., in co-crystals with pyridine derivatives ), which is critical for designing functional materials.

- Electronic Effects : Fluorine and chlorine substituents polarize the aromatic ring, directing electrophilic substitution to specific positions. For instance, in 2,3-difluoro-1,4-diiodobenzene, fluorine’s electron-withdrawing effect facilitates cross-coupling at iodine-substituted positions .

Physicochemical Properties

- Solubility: Iodine’s hydrophobicity reduces aqueous solubility, making diiodobenzenes more soluble in nonpolar solvents (e.g., methylene chloride) compared to mono-halogenated analogs .

- Thermal Stability : Fluorine substituents enhance thermal stability. For instance, 2,3-difluoro-1,4-diiodobenzene withstands high-temperature cyclization (92% yield) , suggesting that this compound may exhibit comparable robustness.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 1-chloro-2-fluoro-3,4-diiodobenzene, and how can competing halogenation reactions be minimized?

- Methodological Answer : The synthesis typically involves sequential halogenation of benzene derivatives. For example, iodination of 1-chloro-2-fluorobenzene using iodine monochloride (ICl) under controlled temperatures (0–5°C) can introduce iodine atoms at positions 3 and 3. Competing side reactions (e.g., over-iodination or halogen displacement) are mitigated by stoichiometric control, low-temperature conditions, and inert atmospheres. Purification via column chromatography with hexane/ethyl acetate gradients isolates the target compound .

Q. What safety protocols are critical when handling polyhalogenated benzenes like this compound?

- Methodological Answer : Due to potential toxicity and instability, researchers must use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Storage should be in amber glass vials under nitrogen to prevent degradation. Regular monitoring via gas chromatography (GC) or high-performance liquid chromatography (HPLC) ensures compound integrity. Disposal requires neutralization with sodium thiosulfate to reduce iodine residues before incineration .

Q. How can NMR spectroscopy resolve structural ambiguities in polyhalogenated benzenes?

- Methodological Answer : and NMR are essential for confirming halogen positions. For instance, chemical shifts are sensitive to neighboring substituents: fluorine at position 2 in this compound shows distinct coupling with adjacent iodine atoms. NMR aids in identifying carbon environments influenced by electronegative halogens. Computational tools (e.g., DFT calculations) validate spectral assignments .

Advanced Research Questions

Q. How do steric and electronic effects of multiple halogens influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The compound’s iodine atoms are sterically hindered, requiring optimized catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C) for Suzuki-Miyaura coupling. Electronic effects from electron-withdrawing halogens reduce nucleophilicity; thus, pre-activation with silver oxide (AgO) enhances reactivity. Reaction progress is tracked via thin-layer chromatography (TLC) with UV visualization .

Q. What strategies resolve contradictions in reported crystallographic data for polyhalogenated benzenes?

- Methodological Answer : Discrepancies in unit cell parameters or bond angles often arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (100 K) minimizes thermal motion artifacts. Comparative analysis using Cambridge Structural Database (CSD) entries identifies outliers. Redundant syntheses under varying conditions (e.g., solvent polarity) validate reproducibility .

Q. How can degradation pathways of this compound be systematically analyzed under environmental conditions?

- Methodological Answer : Accelerated degradation studies in UV light or aqueous solutions (pH 3–10) identify breakdown products. Liquid chromatography-mass spectrometry (LC-MS) detects intermediates like dehalogenated derivatives. Kinetic modeling (pseudo-first-order rate constants) quantifies stability. Environmental fate is predicted using EPI Suite software, cross-referenced with experimental data .

Q. What advanced techniques characterize halogen-halogen interactions in solid-state structures?

- Methodological Answer : Hirshfeld surface analysis and non-covalent interaction (NCI) plots derived from SCXRD data map halogen bonding (e.g., I···F contacts). Raman spectroscopy detects vibrational modes (e.g., I–I stretching at 180–200 cm). Periodic DFT calculations (VASP software) model lattice energies and interaction strengths .

Tables

Table 1 : Key spectral data for this compound

| Technique | Observed Data | Reference Compound |

|---|---|---|

| NMR | δ −112.3 ppm (d, = 8 Hz) | 1-fluoro-2-iodobenzene |

| NMR | δ 122.5 (C-I), 140.2 (C-Cl) | 1-chloro-3-iodobenzene |

Table 2 : Stability under accelerated degradation conditions

| Condition | Half-life (days) | Major Degradation Product |

|---|---|---|

| UV light (254 nm) | 7.2 | 1-chloro-2-fluorobenzene |

| Aqueous (pH 7) | 14.5 | 3-iodophenol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.